molecular formula C22H25N3O4S B2506390 N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-58-1

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2506390
CAS No.: 421590-58-1
M. Wt: 427.52
InChI Key: HUJULOHGFPHVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 1H-quinazolin-4-one core modified with a pentyl chain at position 3, a thione (sulfanylidene) group at position 2, and a carboxamide substituent at position 7 linked to a 2,4-dimethoxyphenyl group. The pentyl chain at position 3 may influence steric effects and hydrophobic interactions in biological systems.

Properties

CAS No.

421590-58-1

Molecular Formula

C22H25N3O4S

Molecular Weight

427.52

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30)

InChI Key

HUJULOHGFPHVIM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family, which is noted for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₂₁N₃O₄S
Molecular Weight 369.44 g/mol
Functional Groups Sulfanylidene, Carboxamide, Methoxy

The presence of a sulfanylidene group and a carboxamide functional group enhances its reactivity and biological interactions. The 2,4-dimethoxyphenyl moiety contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties and bioavailability.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene have shown promising activity against various cancer cell lines. For instance:

  • Inhibition of Kinase Activity : Quinazoline derivatives often act as inhibitors of key kinases involved in cancer progression. Studies have demonstrated that certain quinazoline compounds inhibit epidermal growth factor receptor (EGFR) autophosphorylation, leading to reduced cell proliferation in tumor cells .
  • Cytotoxicity Studies : A study evaluating a series of quinazoline derivatives found that many exhibited IC50 values in the nanomolar range against pancreatic and prostate cancer cell lines . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the quinazoline core significantly enhanced anticancer activity.

Antimicrobial Activity

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene has also been investigated for its antimicrobial properties:

  • Inhibition Zones : Compounds with similar structures have demonstrated significant inhibition zones against various bacterial strains such as Staphylococcus aureus and Escherichia coli . For example, certain derivatives showed inhibition zones exceeding 12 mm against these pathogens.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some quinazoline derivatives ranged from 70 to 80 mg/mL against Candida albicans and other bacterial strains, indicating moderate antimicrobial efficacy .

The mechanism by which N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors associated with tumor growth and proliferation.
  • Impact on Cell Signaling : By modulating key signaling pathways such as those involving EGFR or other kinases, this compound can disrupt cancer cell survival mechanisms .

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene involves several steps:

  • Starting Material : The quinazoline core is synthesized first through standard organic reactions involving nucleophilic substitutions.
  • Functional Group Introduction : The methoxy groups are introduced via electrophilic aromatic substitution reactions, while the sulfanylidene moiety is formed through thiolation processes .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of quinazoline derivatives including N-(2,4-dimethoxyphenyl)-4-oxo compounds against various cancer cell lines. Results indicated that modifications at the 6th position of the quinazoline significantly enhanced anticancer activity, with several compounds exhibiting low nanomolar GI50 values .

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial activity of quinazoline derivatives against common bacterial strains. The findings revealed that certain derivatives had superior inhibition zones compared to traditional antibiotics like ampicillin .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that the presence of specific functional groups in quinazolines can enhance their efficacy against various cancer cell lines. For instance, studies have shown that derivatives with a quinazoline core can inhibit the growth of cancer cells through mechanisms such as cell cycle arrest at the G2/M phase .

Case Study: Anticancer Activity

A notable study investigated a series of quinazoline derivatives, revealing that those with modifications similar to N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibited significant cytotoxicity against different cancer cell lines, including breast and liver cancers . The structure-activity relationship (SAR) analysis highlighted that the introduction of lipophilic groups significantly improved anticancer activity.

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study on related quinazoline derivatives showed that compounds with similar structural features to this compound exhibited superior antibacterial effects against pathogens such as Klebsiella pneumoniae and Escherichia coli while displaying moderate antifungal activity against Aspergillus fumigatus .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The presence of a sulfanylidene moiety in this compound enhances its lipophilicity and potential bioactivity against various disease targets.

Table 1: Comparison of Biological Activities

Compound NameStructureBiological Activity
N-(2-(4-methoxyphenyl)ethyl)-4-hydroxyquinazolineStructureAnticancer
2-(3,4-Dimethoxyphenyl)-5-methylthiazoleStructureAntimicrobial
7-Aminoquinazoline derivativesStructureAntiviral

Kinase Inhibition

Quinazolines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and survival . The specific modifications present in N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene may enhance its binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

A. Quinazoline vs. Benzothiazole Derivatives Compounds like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (EP3348550A1) share the 2,4-dimethoxyphenyl moiety but feature a benzothiazole core instead of quinazoline. Benzothiazoles are known for their electron-deficient aromatic systems, which enhance π-π stacking in protein binding.

B. Sulfanylidene vs. Sulfonamide Groups The thione (C=S) group in the target compound distinguishes it from sulfonamide-containing analogs like 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) (IJMS 2014). Sulfonamides (R-SO₂-NH₂) exhibit strong hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis.

Substituent Effects on Physicochemical Properties

A. Alkyl Chain Modifications The 3-pentyl chain in the target compound contrasts with shorter alkyl chains in analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) (Molecules 2014). Rip-B, with a shorter ethyl linker, has a lower logP (~2.5) and higher solubility, as evidenced by its recrystallization in polar solvents .

B. Aromatic Ring Substitution Patterns The 2,4-dimethoxyphenyl group in the target compound is structurally analogous to the 4-methoxyphenyl group in 13b (IJMS 2014). This substitution also introduces steric hindrance, which may affect binding pocket accommodation .

Spectroscopic and Analytical Data Comparison

Property Target Compound (Predicted) 13a (IJMS 2014) Rip-B (Molecules 2014)
IR ν(C=O) ~1660–1680 cm⁻¹ (quinazolinone) 1664 cm⁻¹ (ethanamide) 1640–1680 cm⁻¹ (benzamide)
¹H-NMR δ(NH) ~10–12 ppm (thione NH exchange) 10.13 ppm (hydrazinyl NH) 7.5–8.5 ppm (amide NH)
Melting Point 180–200°C (estimated) 288°C 90°C
Solubility Low in H₂O; moderate in DMSO Insoluble in H₂O; soluble in dioxane Soluble in ethanol, DMSO

The target compound’s predicted lower melting point compared to 13a reflects reduced crystallinity due to the flexible pentyl chain. Its IR spectrum would lack the C≡N stretch (~2214 cm⁻¹) seen in 13a but retain a strong C=O signal from the quinazolinone and carboxamide groups .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the quinazoline core, introduction of the sulfanylidene group, and coupling with the 2,4-dimethoxyphenyl substituent. Key parameters include:

  • Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).
  • Solvent selection (e.g., ethanol or dichloromethane for optimal solubility of intermediates).
  • Purification : Column chromatography and recrystallization are critical for isolating the final product. Thin-layer chromatography (TLC) should monitor reaction progress at each stage .
    • Data Contradiction Note : Yields may vary depending on the substituent positions; analogs with bulkier groups (e.g., cyclopentyl) require longer reaction times .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfanylidene signals at δ 2.1–2.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for C22H25N3O4S: 452.15).
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .

Q. What in vitro assays are recommended for preliminary evaluation of anti-cancer activity?

  • Methodological Answer :

  • Cell viability assays (e.g., MTT or ATP-lite) using cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) via fluorescence-based kinase activity assays.
  • Apoptosis markers : Flow cytometry for Annexin V/propidium iodide staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across different biological assays?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times.
  • Validate target engagement : Employ cellular thermal shift assays (CETSA) to confirm direct binding to kinases.
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. What computational strategies predict interaction sites between this compound and kinase targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR PDB: 1M17).
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories.
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .

Q. How can structure-activity relationship (SAR) studies optimize metabolic stability without compromising potency?

  • Methodological Answer :

  • Modify substituents : Replace the pentyl chain with cyclopropyl to reduce CYP450-mediated oxidation.
  • Introduce prodrug moieties : Mask the sulfanylidene group with acetyl-protected derivatives for enhanced plasma stability.
  • In vitro microsomal assays : Compare metabolic half-life (t1/2) of analogs in human liver microsomes .

Q. What experimental approaches validate the compound’s selectivity for specific kinase isoforms?

  • Methodological Answer :

  • Kinase profiling panels : Use Eurofins KinaseProfiler™ to test inhibition across 100+ kinases at 1 µM concentration.
  • CRISPR/Cas9 knockout models : Generate isoform-specific knockout cell lines to confirm on-target effects.
  • X-ray crystallography : Resolve co-crystal structures with kinases to identify key binding residues (e.g., gatekeeper mutations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.